tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate
Description
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-prop-2-ynoxyethyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-6-8-14-9-7-12(5)10(13)15-11(2,3)4/h1H,7-9H2,2-5H3 |
InChI Key |
LFVZNPIVNLOOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCC#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate involves the reaction of propargyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and typically requires a solvent like dichloromethane . The industrial production methods are similar but may involve larger-scale equipment and more stringent purification processes to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, particularly with azide-bearing compounds, forming triazoles via Click Chemistry.
Deprotection Reactions: The t-Boc protected amine group can be deprotected under mild acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include copper catalysts for Click Chemistry and acids like trifluoroacetic acid for deprotection . The major products formed from these reactions are triazoles and free amines .
Scientific Research Applications
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, which are useful in various applications . The t-Boc protected amine group can be deprotected to reveal a free amine, which can further react with other functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, chain length, or functional groups, leading to variations in reactivity, solubility, and applications. Below is a detailed comparison:
tert-Butyl (2-(Prop-2-yn-1-yloxy)ethyl)carbamate
- Structure : Lacks the methyl group on the carbamate nitrogen compared to the target compound.
- Applications : Used as a crosslinker for azide-functionalized biomolecules .
- Reactivity : Propargyl group enables CuAAC; Boc group facilitates deprotection under acidic conditions.
tert-Butyl (2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate (CAS 869310-84-9)
- Structure : Contains an additional ethoxy spacer between the carbamate and propargyl group.
- Molecular Formula: C₁₂H₂₁NO₄ vs. C₁₁H₁₉NO₄ (target).
- Properties : Increased hydrophilicity due to the ethoxy chain; similar CuAAC reactivity .
- Hazards : Classified with H302 (harmful if swallowed), H312 (harmful skin contact), and H332 (harmful if inhaled) .
tert-Butyl (2-((2-Hydroxy-3-(prop-2-yn-1-yloxy)propyl)amino)ethyl)carbamate (12)
- Structure : Features a hydroxy group on the propyl chain adjacent to the propargyl ether.
- Synthesis : Prepared via nucleophilic substitution, as detailed in .
- Reactivity : Hydroxy group may participate in hydrogen bonding or further derivatization (e.g., esterification) .
tert-Butyl Methoxy(2-propynyl)carbamate
- Structure : Methoxy group replaces the methyl group on the carbamate nitrogen.
tert-Butyl (2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamate (CAS 153086-78-3)
- Structure: Includes a PEG-like chain terminated with an amino group.
- Applications : Enhanced solubility in aqueous media due to the PEG spacer; used in drug delivery systems .
- Synthesis : Involves stepwise ethoxylation and Boc protection .
Comparative Data Table
Key Research Findings
- Reactivity : The propargyl group in the target compound enables efficient CuAAC reactions, critical for bioconjugation. Analogs with extended chains (e.g., ethoxy spacers) retain this reactivity but offer tunable solubility .
- Stability : Boc deprotection (using HCl/EtOAc) is consistent across analogs, but substituents like methoxy may require adjusted conditions .
- Safety : Propargyl-containing compounds often exhibit moderate toxicity (e.g., H302, H312), necessitating careful handling .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate?
- Methodological Answer : The compound is synthesized via carbamate formation using tert-butoxycarbonyl (t-Boc) protection. A common approach involves reacting methyl(2-(prop-2-yn-1-yloxy)ethyl)amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane under nitrogen, catalyzed by a base like DMAP. Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict control of stoichiometry and moisture exclusion .
Q. How should this compound be stored to maintain stability during experiments?
- Methodological Answer : Store refrigerated (2–8°C) in airtight, light-resistant containers under inert gas (e.g., argon). The t-Boc group is sensitive to acidic conditions and moisture; desiccant packs (e.g., silica gel) should be included. Stability tests indicate decomposition <5% over 12 months under these conditions .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR spectroscopy : Confirm proton environments (e.g., propargyl protons at δ 4.6–4.8 ppm, t-Boc methyl at δ 1.4 ppm).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and validate stereochemistry .
- HPLC-MS : Monitor purity (>98%) and detect trace byproducts using C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the propargyl group in Click Chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during copper-catalyzed azide-alkyne cycloaddition (CuAAC). Focus on orbital interactions (e.g., HOMO-LUMO gaps) between the propargyl group and azides. Software like Gaussian or ORCA can simulate reaction pathways and predict regioselectivity .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Conduct controlled degradation studies:
- Acidic conditions (pH <3) : Rapid t-Boc cleavage observed via LC-MS; use buffered solutions (e.g., citrate) to quantify half-life.
- Neutral/basic conditions (pH 7–9) : Stability >90% after 7 days. Conflicting data may arise from trace metal impurities; include EDTA in buffers to chelate catalytic ions .
Q. How does the t-Boc group influence regioselectivity in subsequent modifications?
- Methodological Answer : The t-Boc group sterically shields the adjacent amine, directing reactions to the propargyl ether. For example, in alkylation reactions, the propargyl oxygen participates in nucleophilic attacks, while the Boc-protected amine remains inert. Confirm using competitive reaction kinetics and DOSY NMR to track spatial interactions .
Q. What are the common byproducts during synthesis, and how are they mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
